Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- is a complex organic compound with a significant role in various scientific and industrial applications. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, morpholine, and triazine rings. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of Intermediate Compounds: This involves the reaction of benzenesulfonic acid derivatives with ethylene to form the ethenediyl linkage.
Introduction of Triazine Rings: The triazine rings are introduced through a series of nucleophilic substitution reactions, where amino groups are replaced by triazine derivatives.
Attachment of Morpholine and Sulfophenyl Groups: These groups are introduced through additional substitution reactions, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to accelerate the reactions and improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine rings or the ethenediyl linkage, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine and morpholine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine or morpholine compounds.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may vary depending on the specific application, but they often include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- include other benzenesulfonic acid derivatives with different substituents or linkages. Examples include:
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-ethoxyphenyl)diazenyl): This compound has ethoxyphenyl groups instead of morpholine and sulfophenyl groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt): This compound features nitro groups and is used in different industrial applications.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Properties
CAS No. |
51461-29-1 |
---|---|
Molecular Formula |
C40H40N12O14S4 |
Molecular Weight |
1041.1 g/mol |
IUPAC Name |
5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C40H40N12O14S4/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |
InChI Key |
NPURLJROFREPHW-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O |
Origin of Product |
United States |
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